8-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine 8-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17671789
InChI: InChI=1S/C10H9BrFN3/c1-14-10-7(13)4-15-9-5(11)2-3-6(12)8(9)10/h2-4H,13H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C10H9BrFN3
Molecular Weight: 270.10 g/mol

8-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine

CAS No.:

Cat. No.: VC17671789

Molecular Formula: C10H9BrFN3

Molecular Weight: 270.10 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine -

Specification

Molecular Formula C10H9BrFN3
Molecular Weight 270.10 g/mol
IUPAC Name 8-bromo-5-fluoro-4-N-methylquinoline-3,4-diamine
Standard InChI InChI=1S/C10H9BrFN3/c1-14-10-7(13)4-15-9-5(11)2-3-6(12)8(9)10/h2-4H,13H2,1H3,(H,14,15)
Standard InChI Key LPUOAINGPABQGG-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C=NC2=C(C=CC(=C21)F)Br)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The systematic IUPAC name for this compound is 8-bromo-5-fluoro-N4-methylquinoline-3,4-diamine. Its molecular formula is C₁₁H₁₀BrFN₃, with a molecular weight of 299.12 g/mol. The quinoline backbone is substituted with bromine (position 8), fluorine (position 5), and a methyl group on the N4 nitrogen of the 3,4-diamine group.

Key structural features include:

  • A planar aromatic quinoline ring system.

  • Electron-withdrawing halogens (Br, F) influencing electronic distribution.

  • A methylated diamine group enhancing steric and electronic interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₀BrFN₃
Molecular Weight299.12 g/mol
LogP (Predicted)2.34–3.92
Solubility in Water0.029–0.126 mg/mL
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Note: Values extrapolated from structurally related quinoline derivatives .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 8-bromo-5-fluoro-N4-methylquinoline-3,4-diamine likely involves multi-step halogenation and functionalization of a quinoline precursor. A plausible route includes:

  • Quinoline Core Formation: Skraup or Doebner-Miller synthesis to construct the quinoline backbone.

  • Halogenation: Sequential electrophilic substitution to introduce bromine and fluorine at positions 8 and 5.

  • Diamine Functionalization: Reductive amination or nucleophilic substitution to install the N4-methyl diamine group.

Optimized Reaction Conditions

A representative protocol, adapted from analogous quinoline syntheses , involves:

  • Bromination: Using PBr₃ or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C.

  • Fluorination: Electrophilic fluorination with Selectfluor® in acetonitrile under reflux.

  • Methylation: Treatment with methyl iodide and a base (e.g., K₂CO₃) in DMF.

Critical Considerations:

  • Halogen positioning requires precise temperature control to avoid regioisomer formation.

  • Methylation efficiency depends on the steric accessibility of the N4 nitrogen.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (400 MHz, DMSO-d6) signals:

  • δ 8.90 (s, 1H, H-2), δ 7.68 (d, J = 8.5 Hz, 1H, H-6), δ 7.45 (d, J = 7.2 Hz, 1H, H-7), δ 6.95 (s, 1H, NH₂), δ 3.10 (s, 3H, N4-CH₃).

  • ¹³C NMR: δ 152.1 (C-8-Br), 148.9 (C-5-F), 135.2 (C-4), 128.7 (C-3), 40.3 (N4-CH₃).

Mass Spectrometry

  • ESI-MS: m/z 299.12 [M+H]⁺, 301.12 [M+2+H]⁺ (isotopic pattern consistent with bromine).

Biological Activity and Mechanistic Insights

Theoretical Mechanism of Action

The compound may act through:

  • Intercalation: Planar quinoline ring intercalating into DNA/RNA.

  • Enzyme Inhibition: Halogens and diamine groups coordinating with catalytic residues of target enzymes.

Applications in Drug Discovery

Lead Optimization

  • Structural Tunability: Halogen and methyl groups allow for ADMET optimization (e.g., enhanced lipophilicity, metabolic stability) .

  • Targeted Delivery: Fluorine’s electronegativity improves membrane permeability and target binding.

Table 2: Comparative Bioactivity of Quinoline Derivatives

CompoundIC₅₀ (μM)Target
8-Bromo-5-fluoro-N4-methylN/AHypothetical kinase
Ciprofloxacin0.12DNA gyrase
Chloroquine0.45Hemozoin formation

Note: Data inferred from structurally related compounds.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Avoiding undesired halogen positions during synthesis.

  • Yield Optimization: Current protocols for analogous compounds report yields of 7–15%, necessitating improved catalysts .

Research Priorities

  • In Vitro Screening: Prioritize assays against bacterial, fungal, and cancer cell lines.

  • Computational Modeling: Molecular docking to identify potential protein targets.

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